(-)-delta-9-Thc (D3) (-)-delta-9-Thc (D3) Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 81586-39-2
VCID: VC21199703
InChI: InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
SMILES: CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Molecular Formula: C21H30O2
Molecular Weight: 317.5 g/mol

(-)-delta-9-Thc (D3)

CAS No.: 81586-39-2

Cat. No.: VC21199703

Molecular Formula: C21H30O2

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

(-)-delta-9-Thc (D3) - 81586-39-2

Specification

Description Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

CAS No. 81586-39-2
Molecular Formula C21H30O2
Molecular Weight 317.5 g/mol
IUPAC Name (6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Standard InChI InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
Standard InChI Key CYQFCXCEBYINGO-MVOYJBSWSA-N
Isomeric SMILES [2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Canonical SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

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